Gold nitrate

Catalog No.
S14375518
CAS No.
M.F
AuH7N4O15
M. Wt
500.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gold nitrate

Product Name

Gold nitrate

IUPAC Name

gold(3+);nitric acid;trinitrate;trihydrate

Molecular Formula

AuH7N4O15

Molecular Weight

500.04 g/mol

InChI

InChI=1S/Au.HNO3.3NO3.3H2O/c;4*2-1(3)4;;;/h;(H,2,3,4);;;;3*1H2/q+3;;3*-1;;;

InChI Key

DXRCZEMEUMQLGJ-UHFFFAOYSA-N

Canonical SMILES

[N+](=O)(O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Au+3]

Gold nitrate, also known as hydrogen tetranitratoaurate(III), is a crystalline compound with the formula HAu(NO₃)₄. It typically exists as a trihydrate, represented as HAu(NO₃)₄·3H₂O. This compound is notable for its role in the extraction and purification of gold, serving as an intermediate in various chemical processes. Gold nitrate appears as yellow crystals and is soluble in water, making it useful in various applications, particularly in research and industry .

, including:

  • Formation from Gold Hydroxide:
    Au OH 3+4HNO3HAu NO3 4+3H2O\text{Au OH }_3+4\text{HNO}_3\rightarrow \text{HAu NO}_3\text{ }_4+3\text{H}_2\text{O}
    This reaction occurs when gold(III) hydroxide reacts with concentrated nitric acid at elevated temperatures .
  • Reaction with Potassium Nitrate:
    HAu NO3 4+KNO3KAu NO3 4+HNO3\text{HAu NO}_3\text{ }_4+\text{KNO}_3\rightarrow \text{KAu NO}_3\text{ }_4+\text{HNO}_3
    This reaction produces potassium tetranitratoaurate and nitric acid .
  • Decomposition:
    Upon heating, gold nitrate decomposes to form auric oxide:
    2HAu NO3 42Au2O3+8NO2+4O22\text{HAu NO}_3\text{ }_4\rightarrow 2\text{Au}_2\text{O}_3+8\text{NO}_2+4\text{O}_2
    The decomposition temperature is approximately 203 °C .

Gold nitrate can be synthesized through several methods:

  • Direct Reaction with Nitric Acid:
    Gold metal is dissolved in concentrated nitric acid, leading to the formation of gold nitrate and nitrogen oxides as byproducts .
  • From Gold Hydroxide:
    As mentioned previously, gold hydroxide reacts with nitric acid to yield gold nitrate.
  • Ammonium Nitrate Method:
    An ammine complex of gold nitrate, tetraaminegold(III) nitrate, can be produced by adding ammonium nitrate to chloroauric acid solutions .

Gold nitrate has several applications across different fields:

  • Catalysis: It is used in catalyzing organic reactions due to its unique electronic properties .
  • Analytical Chemistry: Gold nitrate serves as a reagent for detecting various substances.
  • Material Science: It is utilized in creating gold nanoparticles for use in electronics and medical applications.
  • Research: Gold nitrate is often employed in scientific studies related to gold extraction processes and chemical synthesis .

Studies on the interactions of gold nitrate with other compounds have revealed its potential as a precursor for various gold complexes. For instance, it can interact with phosphines to form stable complexes that exhibit interesting catalytic properties. Additionally, research has explored its reactivity with different anions and ligands, leading to insights into its coordination chemistry and potential applications in materials science .

Gold nitrate shares similarities with other gold compounds but maintains unique characteristics that distinguish it from them. Here are some comparable compounds:

Compound NameFormulaKey Features
Gold(I) NitrateAuNO₃Less stable than gold(III) nitrate; used in different catalytic processes.
Chloroauric AcidHAuCl₄More commonly used in electrochemistry; provides a different oxidation state of gold.
Gold(III) ChlorideAuCl₃Similar oxidation state; used in organic synthesis but less soluble than gold nitrate.
Tetraaminegold(III) NitrateAu(NH₃)₄(NO₃)₃An ammine complex that shows different reactivity patterns compared to simple nitrates.

Gold nitrate's unique solubility and stability under specific conditions make it particularly valuable for applications requiring high purity and specific reactivity profiles .

Aqua Regia-Mediated Dissolution and Chloride Abstraction Techniques

Aqua regia, a mixture of concentrated nitric acid and hydrochloric acid in a 1:3 molar ratio, is renowned for its ability to dissolve noble metals such as gold. The dissolution process involves the oxidative action of nitric acid, which oxidizes gold to Au³⁺, while chloride ions from hydrochloric acid stabilize the gold ions as tetrachloroaurate ([AuCl₄]⁻) complexes. The reaction proceeds as:

$$
\text{Au} + 4 \text{HCl} + \text{HNO}3 \rightarrow \text{H}[ \text{AuCl}4 ] + \text{NO} \uparrow + 2 \text{H}_2\text{O}
$$

To isolate gold nitrate from the chloroauric acid intermediate, chloride abstraction is critical. This is achieved by introducing silver nitrate (AgNO₃), which precipitates chloride ions as silver chloride (AgCl):

$$
\text{AgNO}3 + \text{H}[ \text{AuCl}4 ] \rightarrow \text{AgCl} \downarrow + \text{H}[ \text{AuCl}3(\text{NO}3) ]
$$

Further purification steps, such as fractional crystallization or solvent extraction, yield anhydrous gold nitrate (Au(NO₃)₃). A comparative analysis of chloride abstraction agents is provided in Table 1.

Table 1: Chloride Abstraction Agents for Au(NO₃)₃ Synthesis

AgentEfficiency (%)Byproduct SolubilityPurity of Au(NO₃)₃
Silver nitrate98.5Low (AgCl precipitates)≥99%
Lead nitrate89.2Moderate92–95%
Barium nitrate76.8High85–88%

Nitric Acid Condensation Routes with N₂O₅ Complexation

Direct synthesis of gold nitrate via nitric acid condensation leverages dinitrogen pentoxide (N₂O₅) as a nitronium ion (NO₂⁺) source. In this method, gold powder is reacted with fuming nitric acid (98%) saturated with N₂O₅ under reflux at 120°C. The N₂O₅ enhances the nitration capacity of the system, facilitating the formation of Au(NO₃)₃:

$$
\text{Au} + 6 \text{N}2\text{O}5 \rightarrow \text{Au(NO}3\text{)}3 + 3 \text{N}2\text{O}4 \uparrow + 3 \text{O}_2 \uparrow
$$

The reaction is highly exothermic and requires strict temperature control to prevent decomposition of gold nitrate into Au₂O₃. Spectroscopic analysis of the product reveals a trigonal planar geometry around the Au³⁺ center, coordinated by three bidentate nitrate ligands.

Ultrasonic Spray Pyrolysis for High-Purity Precursor Generation

Ultrasonic spray pyrolysis (USP) is a aerosol-based technique employed for synthesizing gold nitrate precursors with minimal impurities. A gold(III) nitrate solution (e.g., Au(NO₃)₃ in ethanol) is nebulized into fine droplets using ultrasonic vibrations. These droplets are transported through a tubular furnace at 400–600°C, where solvent evaporation and precursor decomposition occur:

$$
\text{Au(NO}3\text{)}3 \cdot x\text{H}2\text{O} \xrightarrow{\Delta} \text{Au(NO}3\text{)}3 + x \text{H}2\text{O} \uparrow
$$

The process parameters—including precursor concentration, carrier gas flow rate, and furnace temperature—are optimized to achieve a yield of 95–97% Au(NO₃)₃ with particle sizes <50 nm. Table 2 outlines key USP conditions and outcomes.

Table 2: Optimization of Ultrasonic Spray Pyrolysis Parameters

Precursor Concentration (M)Furnace Temperature (°C)Particle Size (nm)Yield (%)
0.140045 ± 1292
0.350032 ± 895
0.560028 ± 697

Electrochemical Redox Pathways for Controlled Cationic Speciation

Electrochemical synthesis offers precise control over the oxidation state of gold. In a three-electrode cell, a gold anode is polarized at +1.8 V vs. standard hydrogen electrode (SHE) in a nitric acid electrolyte (2 M). The anodic dissolution of gold proceeds as:

$$
\text{Au} \rightarrow \text{Au}^{3+} + 3 \text{e}^-
$$

Nitrate ions in the electrolyte complex with Au³⁺ to form Au(NO₃)₃, while cathodic reduction of nitrate prevents parasitic side reactions. By adjusting the applied potential and pH, the speciation of gold can be tuned to favor Au(NO₃)₃ over mixed-valence oxides. Cyclic voltammetry studies confirm that potentials above +1.5 V are critical for maintaining Au³⁺ stability.

Nitrate-to-Hydroxylamine Conversion Mechanisms on Gold Electrodes

The electrochemical reduction of nitrate to hydroxylamine on gold electrodes proceeds through a well-defined multi-electron transfer mechanism involving eight protons and six electrons [1] [2]. The overall reaction follows the equation: nitrate ion plus eight hydrogen ions plus six electrons yields hydroxylamine cation plus two water molecules, with a standard potential of 0.73 volts versus standard hydrogen electrode [1] [2].

The mechanistic pathway begins with the spontaneous adsorption of nitrate onto the gold electrode surface, characterized by a favorable Gibbs free energy change of negative 0.75 electron volts [1] [2]. Density functional theory calculations reveal that the adsorbed nitrate undergoes sequential reduction to adsorbed nitrite, which subsequently converts to adsorbed nitric oxide [1] [2]. The rate-determining step involves the reduction of adsorbed nitric oxide to hydroxylamine oxime, requiring an activation energy of 0.35 electron volts [1] [2].

Following the rate-determining step, hydroxylamine oxime undergoes further reduction to nitrogen-hydroxyl radical, then to hydroxylamine radical, before final desorption as hydroxylamine [1] [2]. The relatively low energy barrier for gold electrodes, compared to other transition metal catalysts such as nickel (0.37 electron volts), rhodium (0.39 electron volts), and palladium (0.72 electron volts), contributes to the enhanced catalytic activity observed for gold systems [1] [2].

The surface morphology and crystallographic orientation of gold electrodes significantly influence the conversion efficiency [1] [2]. X-ray diffraction analysis confirms that polycrystalline gold electrodes exhibit characteristic peaks at 38.21, 44.41, and 65.58 degrees, corresponding to the (111), (200), and (220) crystallographic planes respectively [1] [2]. The (111) facet demonstrates optimal activity for nitrate adsorption and subsequent reduction processes [1] [2].

Table 1: Gold Electrode Performance Parameters for Nitrate to Hydroxylamine Conversion

Applied Potential (V vs RHE)NH₂OH Yield Rate (μmol h⁻¹ cm⁻²)NH₂OH Faradaic Efficiency (%)NH₃ Yield Rate (μmol h⁻¹ cm⁻²)NH₃ Faradaic Efficiency (%)
-0.36.710.65.28.3
-0.430.218.912.810.1
-0.585.425.334.613.4
-0.6160.130.858.916.2
-0.7230.134.289.018.8
-0.8254.332.6125.720.1

0.1 M HNO₃ electrolyte, 1-hour reaction time [1] [2]

Competitive Ammonia Generation Pathways in Acidic Media

In acidic electrolyte conditions, gold electrodes facilitate multiple competitive pathways for nitrogen-containing product formation, with ammonia generation representing a significant parallel process to hydroxylamine production [1] [2] [5]. The electrochemical reduction of nitrate to ammonia requires ten protons and eight electrons, following the reaction: nitrate ion plus ten hydrogen ions plus eight electrons yields ammonium ion plus three water molecules, with a standard potential of 0.88 volts versus standard hydrogen electrode [1] [2].

The ammonia generation pathway diverges from hydroxylamine formation after the common intermediate nitrogen-hydroxyl radical [1] [2]. Ammonia production proceeds through sequential reduction steps involving nitrogen-hydroxyl radical conversion to nitrogen radical, followed by nitrogen dihydride radical formation, and finally nitrogen trihydride radical before ammonia desorption [1] [2]. This multi-step process requires higher activation energies compared to the direct hydroxylamine pathway, contributing to the observed selectivity preference for hydroxylamine on gold electrodes [1] [2].

pH-dependent studies reveal that ammonia generation increases dramatically under highly acidic conditions [1] [2]. At pH 0, ammonia yield reaches 792.5 micromoles per hour per square centimeter with a faradaic efficiency of 98.4 percent, significantly exceeding hydroxylamine production under identical conditions [1] [2]. This pH dependence reflects the thermodynamic favorability of the ten-proton reduction pathway under conditions of high proton availability [1] [2].

Table 3: pH Dependence of Nitrate Reduction Products

pHNH₂OH Yield Rate (μmol h⁻¹ cm⁻²)NH₂OH Faradaic Efficiency (%)NH₃ Yield Rate (μmol h⁻¹ cm⁻²)NH₃ Faradaic Efficiency (%)H₂ Evolution Rate (μmol h⁻¹ cm⁻²)
0.0146.618.2792.598.41850.3
0.3333.141.6445.355.61245.8
0.5285.738.9298.740.7986.4
1.0230.134.289.018.8482.7
1.5158.926.452.38.7265.1
2.063.515.818.94.7125.8

0.1 M KNO₃ with H₂SO₄, Applied potential: -0.7 V vs RHE, 1-hour reaction time [1] [2]

Hydrogen evolution reaction represents the primary competing process in acidic media, consuming electrons and protons that would otherwise participate in nitrate reduction pathways [1] [2] [4]. The competition between nitrate reduction and hydrogen evolution intensifies at more negative applied potentials, necessitating careful potential optimization to maximize nitrogen-containing product yields [1] [2].

The selectivity between hydroxylamine and ammonia pathways can be manipulated through electrolyte composition and operating conditions [1] [2]. Higher nitrate concentrations generally favor ammonia production due to enhanced surface coverage and prolonged residence time of nitrogen-containing intermediates [1] [2]. Conversely, optimized conditions for hydroxylamine selectivity involve intermediate nitrate concentrations (0.1 molar) and moderate acidity (pH 0.3-1.0) [1] [2].

Table 4: Competitive Reaction Pathways in Acidic Media

Reaction PathwayReaction EquationStandard Potential (V vs SHE)Electrons RequiredFaradaic Efficiency at pH 1 (%)Gibbs Free Energy Change (eV)
Nitrate to HydroxylamineNO₃⁻ + 8H⁺ + 6e⁻ → NH₃OH⁺ + 2H₂O0.73634.2-0.75
Nitrate to AmmoniaNO₃⁻ + 10H⁺ + 8e⁻ → NH₄⁺ + 3H₂O0.88818.8-1.12
Hydrogen Evolution2H⁺ + 2e⁻ → H₂0.00227.10.00
Hydroxylamine Oxidation (side reaction)NH₂OH + HNO₂ → N₂O + 2H₂OSpontaneousNon-electrochemicalLoss mechanism-0.85

Gold electrode at -0.7 V vs RHE [1] [2]

Side reactions complicate the competitive landscape in acidic media, particularly the oxidation of hydroxylamine by nitrous acid intermediates [1] [2]. This parasitic reaction leads to the formation of nitrous oxide and water, representing a loss mechanism that reduces overall hydroxylamine yields [1] [2]. Control experiments demonstrate rapid hydroxylamine consumption upon nitrous acid addition, confirming the significance of this competing pathway [1] [2].

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

4

Exact Mass

499.957361 g/mol

Monoisotopic Mass

499.957361 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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